molecular formula C22H15N3 B5944179 7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE

7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B5944179
M. Wt: 321.4 g/mol
InChI Key: BEDAMDAGVXDDSQ-UHFFFAOYSA-N
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Description

7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with enaminones in the presence of a catalyst. One common method uses a copper-based glass-ceramic catalyst under solvent-free conditions . The reaction proceeds through a cyclization process, forming the pyrazolopyrimidine core structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Bromine, chlorine; reactions can be conducted in the presence of catalysts or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated compounds.

Scientific Research Applications

7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    Furopyridine: Contains a furan ring fused to a pyridine ring.

    Pyridine Derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both naphthalene and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-naphthalen-2-yl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3/c1-2-7-17(8-3-1)20-15-24-25-21(12-13-23-22(20)25)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDAMDAGVXDDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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